Ethyl Quinazoline-4-acetate
Overview
Description
Ethyl Quinazoline-4-acetate is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Quinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted reactions and metal-catalyzed reactions to enhance yield and reduce reaction times . Phase-transfer catalysis and ultrasound-promoted reactions are also utilized to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl Quinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazolines.
Substitution: Electrophilic substitution reactions are common, where halogenation and nitration can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
Ethyl Quinazoline-4-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl Quinazoline-4-acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Quinazoline: A parent compound with a broad range of biological activities.
Quinazolinone: Known for its analgesic, anti-inflammatory, and anticancer properties.
2,3-Disubstituted Quinazolines: These compounds have enhanced biological activities due to additional functional groups.
Uniqueness: Ethyl Quinazoline-4-acetate stands out due to its specific ester functional group, which can be hydrolyzed to yield carboxylic acid derivatives. This functional group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-quinazolin-4-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-6,8H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSSRTNFQNKUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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